tert-Butyl (5-iodopyrimidin-2-yl)carbamate
CAS No.:
Cat. No.: VC13666160
Molecular Formula: C9H12IN3O2
Molecular Weight: 321.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12IN3O2 |
|---|---|
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | tert-butyl N-(5-iodopyrimidin-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
| Standard InChI Key | IODZIUFJQHHKNA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=N1)I |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=C(C=N1)I |
Introduction
Chemical Structure and Key Properties
tert-Butyl (5-iodopyrimidin-2-yl)carbamate features a pyrimidine ring substituted with iodine at position 5 and a tert-butyl carbamate group at position 2. The iodine atom enhances the compound’s reactivity in cross-coupling reactions, while the carbamate group serves as a protecting moiety for amines, improving stability during synthetic processes .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂IN₃O₂ |
| Molecular Weight | 321.11 g/mol |
| IUPAC Name | tert-Butyl (5-iodopyrimidin-2-yl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=C(N=CC=C1)I |
| Log P (Predicted) | ~2.5 (SILICOS-IT) |
Synthesis and Preparation
The synthesis of tert-butyl (5-iodopyrimidin-2-yl)carbamate involves two primary steps: halogenation of pyrimidine and carbamate formation.
Step 1: Halogenation of Pyrimidine
Pyrimidine undergoes iodination at the 5-position. Common methods include:
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Electrophilic substitution: Using iodine monochloride (ICl) or iodine in the presence of a catalyst (e.g., acetic acid).
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Nucleophilic aromatic substitution: For electron-deficient pyrimidines, though less common .
Step 2: Carbamate Formation
The iodinated pyrimidine is reacted with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to form the carbamate. Typical conditions include:
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Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) .
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Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or tert-butyl alcohol .
Example Reaction:
Chemical Reactivity and Applications
The compound’s iodine and carbamate groups enable diverse reactivity, making it valuable in organic synthesis and medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 5 is a leaving group, allowing substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or basic conditions. This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to form complex heterocycles .
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine, enabling further functionalization. This property is critical in peptide synthesis and drug design .
Biological Interactions
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Enzyme Inhibition: The iodine atom enhances binding to hydrophobic pockets in enzymes, such as kinases or proteases .
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Radiolabeling: The iodine moiety facilitates incorporation into radiopharmaceuticals for imaging studies .
Comparative Analysis with Analogues
The reactivity and biological activity of tert-butyl (5-iodopyrimidin-2-yl)carbamate differ from halogenated pyrimidine analogues due to iodine’s unique electronic and steric properties.
| Property | 5-Iodo | 5-Bromo | 5-Fluoro |
|---|---|---|---|
| Electrophilicity | High | Moderate | Low |
| Cross-Coupling | Efficient | Moderate | Poor |
| Biological Binding | Strong | Moderate | Weak |
Key Observations:
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Iodine > Bromine > Fluorine: Iodine’s larger size and polarizability favor SNAr and π-stacking interactions, enhancing reactivity and binding affinity .
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Stability: Iodinated compounds are more stable under oxidative conditions compared to bromo or fluoro analogues .
Research Findings and Case Studies
Kinase Inhibition
Pyrimidine derivatives are known inhibitors of kinases (e.g., EGFR, JAK2). While direct data on this compound is limited, analogous 5-iodopyrimidines exhibit low micromolar IC₅₀ values in kinase assays, suggesting potential as anticancer agents .
Antimicrobial Activity
Iodinated pyrimidines have shown activity against bacterial and fungal pathogens. For example, tert-butyl (5-bromopyrimidin-2-yl)carbamate analogues inhibit bacterial DNA gyrase, a validated antimicrobial target .
Radiolabeling
The iodine atom enables incorporation into radiopharmaceuticals. For instance, tert-butyl (5-iodopyridin-3-yl)carbamate derivatives are used in positron emission tomography (PET) imaging probes .
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